3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride
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Overview
Description
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities . This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
The synthesis of 3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride typically involves multi-step procedures. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene. The mixture is extracted, treated with activated carbon, and filtered before the solvent is distilled off to a minimal volume . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals such as ruthenium or nickel.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring acts as a nucleophile.
Common reagents used in these reactions include sulfonium salts, hydrogen gas, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine and serotonin antagonist, which contributes to its potential antipsychotic effects . It may also interact with other neurotransmitter systems, influencing various biological processes.
Comparison with Similar Compounds
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride can be compared with other piperazine derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: Used in analytical testing to detect pharmaceutical impurities.
Properties
Molecular Formula |
C13H30ClN3 |
---|---|
Molecular Weight |
263.85 g/mol |
IUPAC Name |
3-piperazin-1-yl-N,N-dipropylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H29N3.ClH/c1-3-8-15(9-4-2)10-5-11-16-12-6-14-7-13-16;/h14H,3-13H2,1-2H3;1H |
InChI Key |
WGBPFSNNJRSGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCN1CCNCC1.Cl |
Origin of Product |
United States |
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